6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride
Description
This compound is a bicyclic heterocycle featuring an imidazole ring fused to a seven-membered azepine ring, with a carboxylic acid substituent at position 7 and a hydrochloride salt. Its molecular formula is C₈H₁₃ClN₂O₂, with a monoisotopic mass of 204.066 Da. The imidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the azepine ring introduces conformational flexibility. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-1-2-8-10-4-6-11(8)5-3-7;/h4,6-7H,1-3,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHXPAEPWMRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride typically involves the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazoazepine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazoazepine derivatives, which may exhibit different biological or chemical properties .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Core Heterocyclic Framework
Key Insights :
Key Insights :
- The target compound’s synthesis prioritizes straightforward cyclization, whereas pyrido-azepines rely on transition metal catalysis for aryl group introduction .
- Carbazole derivatives (e.g., from ) employ sequential functionalization (nitration, methylation), highlighting divergent strategies for aromatic systems .
Physicochemical Properties
| Compound Name | Solubility (Water) | pKa (COOH) | LogP | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | High (due to HCl) | ~2.5 | 0.8 | >200 |
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride | Moderate | N/A | 1.5 | 150–160 |
| 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride | High (due to HCl) | ~3.0 | 1.2 | >180 |
Key Insights :
- The hydrochloride salt form universally improves water solubility.
- The pyrido-azepine’s higher pKa (compared to the target compound) reflects reduced electron density at the carboxylic acid due to the pyridine ring’s inductive effect .
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid; hydrochloride (CAS Number: 5768-55-8) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with enzymes and proteins, cellular effects, and potential therapeutic applications.
- Molecular Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
- Boiling Point : 297.22°C
- Density : 1.139 g/cm³
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine acts as a modulator of various biochemical pathways. Its interactions with enzymes can lead to either inhibition or activation depending on the context:
- Enzyme Interaction : The compound can bind to active sites of enzymes, altering their function and affecting metabolic pathways.
- Protein Interaction : It influences proteins involved in signal transduction, impacting cellular responses to stimuli.
Cellular Effects
The compound exhibits multifaceted effects on cellular functions:
- Cell Signaling : It modulates key signaling pathways by affecting the phosphorylation status of proteins involved in these pathways.
- Gene Expression : Interaction with transcription factors can lead to changes in gene expression related to cell growth and apoptosis.
Molecular Mechanism
The biological activity of this compound is mediated through several mechanisms:
- Binding Interactions : It binds to biomolecules such as enzymes and receptors, influencing their activity.
- Inhibition Mechanism : By occupying enzyme active sites, it can prevent substrate binding and subsequent catalysis.
- Transcriptional Modulation : The compound can alter transcriptional profiles by modulating transcription factor activity.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary over time and dosage:
- Stability : The compound is relatively stable under certain conditions but may degrade over time.
- Dosage Variation : Lower doses may exhibit therapeutic effects while higher doses could lead to toxicity or adverse effects.
Antimicrobial Activity
Derivatives of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine have shown promising antimicrobial properties:
| Activity Type | Target Organisms | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | Effective against various strains |
| Antifungal | Cryptococcus neoformans | Demonstrated significant activity |
| Antiviral | Influenza A H1N1 virus | Potent antiviral properties observed |
Case Studies
Several studies have investigated the biological activities of derivatives of this compound:
- A study demonstrated that quaternary salts derived from 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine exhibited significant antibacterial activity against resistant strains of bacteria like Klebsiella pneumoniae and Acinetobacter baumannii .
- Another research focused on its antiviral properties against influenza viruses where structural modifications enhanced efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid?
- Methodology : Derivatives of this scaffold are typically synthesized via alkylation of precursor imidazoazepines. For example, quaternary salts can be generated by reacting 3-aryl-substituted imidazoazepines with alkylating agents (e.g., methyl iodide or benzyl bromide) in acetonitrile or DMF at 60–80°C for 12–24 hours, yielding 58–85% . Characterization involves NMR, NMR, and LC-MS to confirm regioselectivity and purity. Boc-protected analogs (e.g., tert-butoxycarbonyl derivatives) require anhydrous conditions and acid-sensitive protecting groups .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Molecular formula/weight : Confirm via high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., CHNO, MW 281.31 for a Boc-protected analog ).
- Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (2–8°C vs. ambient), and humidity (sealed vs. open storage). Hydrochloride salts often exhibit hygroscopicity, necessitating desiccants .
- Solubility : Use shake-flask methods in polar (water, DMSO) and nonpolar solvents (hexane) to determine logP and solubility limits .
Q. What biological activities have been reported for imidazoazepine derivatives?
- Key Findings :
- Antimicrobial activity : Substituted imidazoazepines (e.g., compound A039) show bactericidal effects against M. tuberculosis with IC values as low as 1.5 μM, though activity is media-dependent (glycerol vs. acetate carbon sources) .
- Toxicity : Mammalian cell cytotoxicity assays (e.g., HEK293 or HepG2) are critical; A039 exhibited limited toxicity at effective antibacterial concentrations .
Advanced Research Questions
Q. How do resistance mechanisms in M. tuberculosis inform target identification for imidazoazepine derivatives?
- Methodology :
- Resistance profiling : Generate spontaneous resistant mutants via serial passage in sub-MIC concentrations. Whole-genome sequencing (Illumina-based) identified frameshift mutations in glpK (glycerol kinase), linking activity to glycerol metabolism .
- Target validation : Compare compound efficacy in glycerol-free media (e.g., acetate-based 7H9 media) to confirm glycerol-dependent "self-poisoning" via glycerol phosphate accumulation and ATP depletion .
Q. How can researchers address experimental artifacts arising from culture conditions in antimicrobial assays?
- Methodology :
- Media optimization : Replace glycerol with alternative carbon sources (e.g., acetate, glucose) during screening to avoid false positives. For example, A039 lost activity in acetate media, indicating its mechanism is an artifact of standard glycerol-rich conditions .
- In vivo relevance : Validate hits in animal models (e.g., murine TB) to confirm efficacy beyond in vitro artifacts. Compounds dependent on glycerol metabolism often fail in vivo due to absent glycerol in host tissues .
Q. What analytical challenges arise in quantifying impurities or degradation products in hydrochloride salts?
- Methodology :
- HPLC/LC-MS : Use C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve polar degradation products. For example, EP-grade impurities in related benzodiazepines require detection limits <0.1% .
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO) to identify labile functional groups (e.g., ester hydrolysis in Boc-protected analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
